Lupeol-d3
CAS No.:
Cat. No.: VC0210525
Molecular Formula: C₃₀H₄₇D₃O
Molecular Weight: 429.74
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₃₀H₄₇D₃O |
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Molecular Weight | 429.74 |
Introduction
Chemical Structure and Properties
Molecular Structure
Lupeol-d3 maintains the pentacyclic triterpenoid skeleton of lupeol with three hydrogen atoms substituted by deuterium atoms. The parent compound lupeol belongs to the lupane class of triterpenes, characterized by a five-ring structure with a hydroxyl group at the 3-beta position .
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of Lupeol-d3:
Property | Value |
---|---|
Chemical Formula | C₃₀H₄₇D₃O |
Molecular Weight | 429.74 g/mol |
CAS Registry Number | 545-47-1 (same as parent lupeol) |
SMILES | [H][C@]12CC[C@@]3([H])C@@(C)CC[C@@]5([H])C(C)(C)C@([2H])C([2H])([2H])C[C@@]53C |
Appearance | White crystalline solid (presumed, based on parent compound) |
Storage Temperature | +4°C |
Transport Temperature | Room temperature |
The deuterium atoms in Lupeol-d3 are strategically positioned to maintain the chemical behavior of the native compound while providing a distinctive mass signature that can be detected through mass spectrometry techniques .
Synthesis and Preparation
The synthesis of Lupeol-d3 typically involves the selective deuteration of lupeol at specific positions. While the exact synthetic route for commercial Lupeol-d3 is proprietary information, the general approach involves:
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Isolation or synthesis of pure lupeol
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Selective exchange of hydrogen atoms with deuterium using deuterium donors
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Purification of the deuterated product
The parent compound lupeol can be synthesized through different methods. The first total synthesis was reported by Gilbert Stork et al., and in 2009, Surendra and Corey reported a more efficient and enantioselective total synthesis starting from (1E,5E)-8-[(2S)-3,3-dimethyloxiran-2-yl]-2,6-dimethylocta-1,5-dienyl acetate using polycyclization .
Alternatively, lupeol can be isolated from natural sources including mango, Acacia visco, Abronia villosa, dandelion coffee, and Camellia japonica leaf, with subsequent deuteration performed to obtain Lupeol-d3 .
Applications and Research Uses
Analytical Applications
Lupeol-d3 serves as an essential analytical tool with several key applications:
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Internal Standard: Used in quantitative analysis of lupeol in biological samples, plant extracts, and pharmaceutical formulations
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Mass Spectrometry Reference: Enables accurate quantification in LC-MS/MS and GC-MS methods
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Metabolic Studies: Facilitates tracking of lupeol metabolism and biodistribution
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Pharmacokinetic Investigations: Aids in determining absorption, distribution, metabolism, and excretion profiles
Research Applications
As a stable isotope-labeled compound, Lupeol-d3 is valuable in various research contexts:
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Bioavailability Studies: Determination of lupeol's bioavailability in different formulations
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Drug Development: Support for pharmacological studies of lupeol-based therapeutics
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Mechanism of Action Studies: Investigation of binding sites and molecular interactions
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Quality Control: Reference standard for identifying and quantifying lupeol in natural products
Pharmacological Properties
While Lupeol-d3 itself is primarily used as a research tool rather than a therapeutic agent, its parent compound lupeol demonstrates numerous pharmacological activities that are relevant to understanding the significance of Lupeol-d3 in research.
Anti-cancer Properties
Lupeol has shown promising anti-cancer effects through various mechanisms:
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Inhibits growth of prostate and breast cancer cells (MCF-7 and LNCaP)
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Negatively affects expression of estrogen receptors (α and β) and androgen receptors
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Shows synergistic effects when combined with chemotherapeutic agents like doxorubicin and cisplatin
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Demonstrates efficacy against triple-negative breast cancer cell line MDA-MB-231 when combined with 5FU
Anti-inflammatory and Antioxidant Effects
The parent compound has demonstrated significant anti-inflammatory and antioxidant properties:
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Decreases paw swelling in rats by 39%, comparable to indomethacin (35%)
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Increases total antioxidant capacity (TAC) levels in cancer cell lines
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Exhibits DPPH radical scavenging activity and reducing power
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Decreases interleukin 4 (IL-4) production by T-helper type 2 cells
Other Biological Activities
Additional noteworthy activities of the parent compound include:
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Antidiabetic effects through multiple mechanisms including PTP1B inhibition
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Cardioprotective properties through antioxidant and anti-inflammatory actions
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Contraceptive effects via inhibition of calcium channels in sperm (CatSper)
Analytical Methods for Detection
Mass Spectrometry
Mass spectrometry is the primary technique for detecting and quantifying Lupeol-d3, taking advantage of the mass difference introduced by the deuterium atoms:
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LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry provides highly sensitive detection
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GC-MS: Gas chromatography-mass spectrometry is useful for volatile derivatives
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MALDI-TOF: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry enables high-throughput analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can distinguish between deuterated and non-deuterated compounds:
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¹H NMR: Shows reduced signal intensity at positions of deuteration
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²H NMR: Directly detects deuterium atoms
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¹³C NMR: Shows characteristic shifts for carbon atoms bonded to deuterium
Comparison with Lupeol
Table 2 presents a comparison between Lupeol-d3 and its parent compound:
Property | Lupeol | Lupeol-d3 |
---|---|---|
Chemical Formula | C₃₀H₅₀O | C₃₀H₄₇D₃O |
Molecular Weight | 426.72 g/mol | 429.74 g/mol |
Mass Spectrometry | Base peak at m/z 426 | Base peak at m/z 429 |
Biological Activity | Active in various biological systems | Identical biological activity to lupeol |
Research Use | Therapeutic investigations | Analytical standard, internal reference |
Natural Occurrence | Found in various plants | Synthetic |
The three deuterium atoms in Lupeol-d3 create a mass shift of +3 atomic mass units compared to lupeol, which is sufficient for analytical distinction while maintaining virtually identical chemical behavior .
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